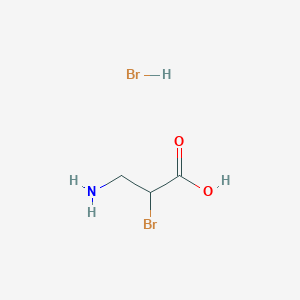

3-Amino-2-bromopropanoic Acid Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-bromopropanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2.BrH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMYIHCYEPLAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Elucidation

Systematic IUPAC Nomenclature of 3-Amino-2-bromopropanoic Acid Hydrobromide

The systematic name for the compound is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a three-carbon carboxylic acid, which is named propanoic acid. The carbon atoms are numbered starting from the carboxyl group (C1). A bromine atom is substituted at the second carbon (C2), and an amino group is at the third carbon (C3). This leads to the base name 3-amino-2-bromopropanoic acid .

The term "hydrobromide" indicates that the compound exists as a salt. This is formed by the reaction of the basic amino group with hydrobromic acid (HBr). In this salt, the amino group is protonated to form an ammonium (B1175870) cation (-NH3+), and the bromide ion (Br-) serves as the counter-ion. Therefore, the complete systematic IUPAC name for the compound is This compound .

Stereochemical Considerations: Enantiomeric and Diastereomeric Forms of this compound

The molecular structure of 3-amino-2-bromopropanoic acid contains two chiral centers, at the C2 and C3 positions. A chiral center is a carbon atom attached to four different groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with two chiral centers, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric.

The four stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center:

(2R, 3R)-3-amino-2-bromopropanoic acid

(2S, 3S)-3-amino-2-bromopropanoic acid

(2R, 3S)-3-amino-2-bromopropanoic acid

(2S, 3R)-3-amino-2-bromopropanoic acid

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers. Similarly, the (2R, 3S) and (2S, 3R) isomers constitute another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, (2R, 3R) and (2R, 3S) are diastereomers.

Table 1: Stereoisomers of 3-Amino-2-bromopropanoic Acid

| Isomer Configuration | Relationship to (2R, 3R) |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

| (2S, 3R) | Diastereomer |

Salt Form Impact on Molecular and Supramolecular Structure

The formation of a hydrobromide salt significantly influences both the molecular and supramolecular structure of 3-amino-2-bromopropanoic acid. At the molecular level, the protonation of the amino group to form a positively charged ammonium group alters the electronic distribution and reactivity of the molecule.

In the solid state, the presence of the ammonium cation and the bromide anion introduces strong ionic interactions and facilitates the formation of an extensive network of hydrogen bonds. The ammonium group (-NH3+) is an excellent hydrogen bond donor, while the carboxyl group's oxygen atoms and the bromide ion (Br-) are effective hydrogen bond acceptors.

Table 3: Intermolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Role in Supramolecular Structure |

| -NH3+ and Br- | Ionic Interaction, Hydrogen Bond | Primary interaction defining the crystal lattice. |

| -NH3+ and -COOH | Hydrogen Bond | Links cations into chains or layers. |

| -COOH and -COOH | Hydrogen Bond | Can form dimeric structures. |

| -COOH and Br- | Hydrogen Bond | Integrates the anion into the hydrogen-bonding network. |

Reaction Mechanisms and Mechanistic Investigations of 3 Amino 2 Bromopropanoic Acid Hydrobromide

Nucleophilic Substitution (SN2) Mechanisms at the α-Carbon

The bromine atom on the α-carbon is a good leaving group, making this position susceptible to nucleophilic attack. The primary mechanism for substitution at this secondary carbon is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced.

A significant alternative pathway for this specific molecule involves the internal participation of the β-amino group, a phenomenon known as Neighboring Group Participation (NGP).

The reactivity of the α-carbon in 3-Amino-2-bromopropanoic Acid Hydrobromide is significantly influenced by the adjacent carboxyl and β-amino groups.

Carboxyl Group: The carbonyl group of the carboxylic acid is electron-withdrawing. This polarity makes the adjacent α-carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the carbonyl group can stabilize the transition state of the SN2 reaction. This stabilization lowers the activation energy and increases the reaction rate compared to a simple secondary alkyl halide libretexts.org.

Amino Group and Neighboring Group Participation (NGP): The amino group at the β-position can act as an internal nucleophile. If the amino group is deprotonated from its ammonium (B1175870) hydrobromide form, its lone pair of electrons can attack the α-carbon, displacing the bromide ion to form a strained, three-membered cyclic intermediate known as an aziridinium ion researchgate.netmugberiagangadharmahavidyalaya.ac.indalalinstitute.com. This process is a form of anchimeric assistance, where the neighboring group accelerates the reaction rate compared to a similar molecule without the participating group mugberiagangadharmahavidyalaya.ac.inwikipedia.org. The subsequent attack by an external nucleophile on one of the carbons of the aziridinium ring opens the ring to yield the final product. This NGP pathway competes with the direct SN2 mechanism and has significant stereochemical consequences.

The table below summarizes the influence of these groups on SN2 reactivity.

| Functional Group | Position | Effect on α-Carbon Reactivity | Mechanism of Influence |

| Carboxyl | α | Activating | Inductive electron withdrawal increases electrophilicity; stabilizes the SN2 transition state. |

| Amino (neutral) | β | Activating / Alternative Pathway | Acts as an internal nucleophile (Neighboring Group Participation), leading to a rapid intramolecular cyclization to form an aziridinium intermediate. |

| Ammonium (-NH3+) | β | Deactivating | The positive charge has a strong electron-withdrawing inductive effect, which can decrease the electron density at the α-carbon, potentially slowing a direct SN2 reaction. It cannot act as a nucleophile for NGP. |

The stereochemistry of the substitution product is a key indicator of the operative mechanism.

Direct SN2 Pathway: A standard SN2 reaction proceeds with a complete inversion of configuration at the chiral α-carbon. This is a direct consequence of the backside attack by the nucleophile; as the new bond forms on one side of the carbon, the leaving group departs from the other, causing the three other substituents to "flip" like an umbrella in the wind masterorganicchemistry.com. If the starting material is, for example, the (R)-enantiomer, the product of a direct SN2 reaction will be the (S)-enantiomer.

The final stereochemical outcome often depends on the reaction conditions, such as the strength of the external nucleophile and the pH of the solution, which determines whether the amino group is protonated or free.

Elimination Reactions (E1/E2) and Competing Pathways

Elimination reactions, which result in the formation of a double bond, are common competing pathways for nucleophilic substitution reactions of alkyl halides libretexts.org. In the case of 3-Amino-2-bromopropanoic Acid, this would involve the removal of the bromine from the α-carbon and a proton from the β-carbon to form 2-amino-2-propenoic acid (dehydroalanine).

The competition between substitution and elimination is influenced by several factors:

Strength of the Nucleophile/Base: Strong, sterically hindered bases tend to favor elimination (E2 mechanism), whereas strong, unhindered nucleophiles favor substitution (SN2) khanacademy.org. Weak nucleophiles/bases can lead to E1 or SN1 reactions, but these are generally not favored for this substrate due to the instability of the carbocation adjacent to an electron-withdrawing carboxyl group.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher entropy change khanacademy.org.

Substrate Structure: For this compound, the presence of the electron-withdrawing carboxyl and ammonium groups on the molecule deactivates the substrate towards elimination. These groups make the β-hydrogens less acidic and destabilize any developing double bond character in the transition state.

Protonation State: In its hydrobromide salt form, the amino group is protonated (-NH3+). It cannot act as an internal base to facilitate an intramolecular elimination reaction. An external base is required to abstract the β-proton.

Given these factors, nucleophilic substitution is generally the favored pathway over elimination, especially under neutral or acidic conditions where the amino group is protonated and strong external bases are absent. Elimination may become more significant in the presence of a non-nucleophilic, strong base at elevated temperatures.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides insight into the mechanism.

SN2 Kinetics: A direct SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate (this compound) and the external nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile] libretexts.orgmugberiagangadharmahavidyalaya.ac.in. The reaction proceeds through a single, high-energy transition state.

NGP Kinetics: When Neighboring Group Participation is the dominant pathway, the rate-determining step is the initial intramolecular cyclization. This is a unimolecular process, so the rate depends only on the concentration of the substrate: Rate = k[Substrate]. NGP-assisted reactions are often significantly faster than analogous reactions without the participating group.

Transition State Analysis: Computational studies of SN2 reactions show a transition state with a trigonal bipyramidal geometry around the central carbon atom youtube.com. The incoming nucleophile and the departing bromide ion are positioned at the two apical positions, approximately 180° from each other. The three other substituents on the α-carbon lie in a plane at the center. In this state, the C-Br bond is partially broken, and the C-Nucleophile bond is partially formed. The negative charge is distributed over the nucleophile and the leaving group. The presence of the adjacent carbonyl group helps to delocalize and stabilize the developing negative charge in the transition state, thereby lowering its energy libretexts.org.

The table below provides a qualitative comparison of the kinetic parameters for the different potential pathways.

| Reaction Pathway | Molecularity | Expected Rate Law | Key Transition State Features | Relative Rate |

| Direct SN2 | Bimolecular | Rate = k[Substrate][Nucleophile] | Trigonal bipyramidal geometry at α-carbon. | Moderate to Fast |

| NGP | Unimolecular (rate-determining step) | Rate = k[Substrate] | Formation of a strained, cyclic aziridinium ion intermediate. | Very Fast |

| E2 | Bimolecular | Rate = k[Substrate][Base] | Anti-periplanar arrangement of β-H and Br. | Slow (generally disfavored) |

| E1 | Unimolecular | Rate = k[Substrate] | Formation of an α-carbocation. | Very Slow (highly disfavored) |

Role of Hydrobromide Counterion in Reaction Pathways

The hydrobromide salt form of 3-Amino-2-bromopropanoic Acid plays a crucial role in dictating its reactivity.

Protonation of the Amino Group: The primary role of the hydrobromide is to protonate the amino group, converting it into an ammonium group (-NH3+Br-). This has several consequences:

It prevents the amino group from acting as an internal nucleophile, thereby inhibiting the Neighboring Group Participation pathway. To enable NGP, a base must be added to deprotonate the ammonium ion.

It prevents the amino group from acting as a base, which would be necessary for any potential intramolecular elimination pathway.

The positively charged ammonium group is strongly electron-withdrawing, which influences the electrophilicity of the α-carbon.

Ionic Strength and Medium Effects: The presence of the salt increases the ionic strength of the reaction medium. This can influence reaction rates by stabilizing or destabilizing charged species in the transition state. For instance, computational studies have shown that the bromide anion can act as a template, stabilizing the transition state of certain reactions by assisting in the folding of the reactant into a favorable conformation for reaction researchgate.net.

Catalysis: In some cases, bromide ions have been shown to catalyze reactions. For example, in the oxidation of amino acids, bromide can be oxidized to bromine, which then acts as the active agent scielo.br. While not a direct substitution or elimination, this highlights the potential for the counterion to be involved in various chemical transformations.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Bromopropanoic Acid Hydrobromide

Nucleophilic Displacement Reactions at the Brominated Carbon

The carbon atom bearing the bromine atom in 3-amino-2-bromopropanoic acid hydrobromide is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups at the α-position through SN2-type reactions.

Formation of α-Hydroxy, α-Thio, and α-Azido Derivatives

The bromine atom can be readily displaced by various nucleophiles to yield a range of α-substituted β-amino acids. The synthesis of α-hydroxy, α-thio, and α-azido derivatives is of particular interest due to the biological and chemical significance of these motifs.

Thiol nucleophiles can also displace the bromide to form α-thio derivatives. While specific examples with 3-amino-2-bromopropanoic acid are not prevalent in the readily available literature, the general reactivity of α-bromo acids with thiol-containing nucleophiles is well-established.

The introduction of an azido group is a valuable transformation as it can be subsequently reduced to an amino group or participate in click chemistry reactions. The azide ion is an excellent nucleophile in SN2 reactions, readily displacing halides from α-halo acids masterorganicchemistry.com.

| Nucleophile | Reagent Example | Product | Potential Reaction Conditions |

| Hydroxide | NaOH (aq) | 3-Amino-2-hydroxypropanoic acid | Aqueous solution, controlled temperature |

| Hydrosulfide (B80085) | NaSH | 3-Amino-2-mercaptopropanoic acid | Polar aprotic solvent |

| Azide | NaN₃ | 3-Amino-2-azidopropanoic acid | Polar aprotic solvent (e.g., DMF, DMSO) |

Introduction of Diverse Heteroatom-Containing Functional Groups

Beyond the common derivatives mentioned above, the brominated carbon serves as a handle for the introduction of a broader spectrum of heteroatom-containing functional groups. This versatility allows for the synthesis of a library of analogs with varied electronic and steric properties.

Fluorine can be introduced using appropriate fluoride sources, although this can be challenging due to the poor nucleophilicity of the fluoride ion. Similarly, iodine can be incorporated via the Finkelstein reaction, typically using an iodide salt in a polar aprotic solvent. Nitrogen nucleophiles, beyond azide, such as amines and heterocycles, can also be employed to generate α-amino acid derivatives with diverse side chains. Oxygen and sulfur nucleophiles, in the form of alkoxides and thiolates, can be used to introduce ether and thioether linkages, respectively. The cyanide ion can also serve as a nucleophile, leading to the formation of α-cyano derivatives, which are valuable precursors for other functional groups.

| Heteroatom | Nucleophile Example | Functional Group Introduced |

| F | Cesium fluoride (CsF) | Fluoro (-F) |

| I | Sodium iodide (NaI) | Iodo (-I) |

| N | Ammonia, primary/secondary amines | Amino (-NH₂, -NHR, -NR₂) |

| S | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| O | Sodium methoxide (NaOMe) | Methoxy (-OMe) |

| CN | Sodium cyanide (NaCN) | Cyano (-CN) |

Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound provides another site for chemical modification, allowing for the synthesis of esters, amides, and the reduction to alcohols and aldehydes.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved under acidic conditions with an appropriate alcohol. For instance, Fischer esterification, which involves refluxing the amino acid in an alcohol with a catalytic amount of a strong acid, is a common method. The preparation of ethyl (2S)-bromopropanoate from (2S)-bromopropanoic acid is achieved through Fischer esterification using ethanol and a catalytic amount of para-toluenesulfonic acid in chloroform youtube.com. Similar conditions can be applied to 3-amino-2-bromopropanoic acid.

Amidation of the carboxylic acid can be accomplished by reacting it with an amine in the presence of a coupling agent. Various Lewis acids have been shown to be effective for the direct amidation of unprotected amino acids researchgate.netnih.gov. This approach avoids the need for protecting groups on the amino function.

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., Benzylamine), Coupling agent (e.g., EDC, DCC) or Lewis Acid | Amide |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com. The reduction of amino acids to their corresponding amino alcohols is a well-established transformation orgsyn.org. This reaction typically requires an excess of the reducing agent to neutralize the acidic proton of the carboxylic acid and the protonated amino group.

The partial reduction of the carboxylic acid to an aldehyde is a more challenging transformation. However, specific methods have been developed for the synthesis of α-amino aldehydes from N-protected amino acids.

Amino Group Transformations

The primary amino group in this compound can undergo various transformations, including acylation and alkylation, to introduce a wide range of substituents.

N-acylation can be readily achieved by reacting the amino acid with an acyl chloride or anhydride, often in the presence of a base to neutralize the generated acid. This leads to the formation of N-acyl-β-amino acids.

N-alkylation can be performed using alkyl halides. Reductive amination provides an alternative and often more controlled method for introducing alkyl groups onto the nitrogen atom wikipedia.orgacsgcipr.orgresearchgate.netmasterorganicchemistry.com. This two-step process involves the formation of an imine or enamine with an aldehyde or ketone, followed by reduction.

| Transformation | Reagent Example | Product Functional Group |

| N-Acylation | Acetyl chloride | N-acetyl |

| N-Alkylation | Methyl iodide | N-methyl |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-alkyl, N,N-dialkyl |

Protection/Deprotection Strategies

In multi-step syntheses involving amino acids, the protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions. The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under different reaction conditions. wikipedia.orgmasterorganicchemistry.com

Amino Group Protection: The primary amino group of 3-amino-2-bromopropanoic acid is nucleophilic and readily reacts with electrophiles. To control its reactivity, several common protecting groups are employed, typically forming carbamates. masterorganicchemistry.com

tert-Butyloxycarbonyl (Boc): The Boc group is installed using di-tert-butyl dicarbonate (Boc)₂O. It is stable under a wide range of conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orgmasterorganicchemistry.com

Carbobenzyloxy (Cbz or Z): The Cbz group is introduced using benzyl chloroformate. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that is mild and selective. wikipedia.orgpeptide.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is attached using Fmoc-Cl or Fmoc-OSu. It is notably labile to basic conditions, commonly removed with a solution of piperidine in an organic solvent like dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com This base-lability makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group. total-synthesis.com

Carboxyl Group Protection: The carboxylic acid group is typically protected as an ester to prevent it from acting as a nucleophile or participating in acid-base reactions. Common strategies include conversion to:

Methyl or Ethyl Esters: Formed under acidic conditions with methanol or ethanol. Deprotection is achieved by saponification using a base like sodium hydroxide.

tert-Butyl (tBu) Esters: These esters are resistant to basic conditions and hydrogenolysis but are cleaved under acidic conditions, similar to the Boc group.

Benzyl (Bn) Esters: Similar to the Cbz group, benzyl esters are removed by catalytic hydrogenolysis.

The strategic application of these protecting groups allows for precise control over the reactivity of this compound in complex synthetic sequences.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org | Fmoc, Cbz/Bn |

| Carbobenzyloxy | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org | Boc, Fmoc | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) wikipedia.org | Boc, Cbz/Bn | |

| Carboxyl Group | Methyl/Ethyl Ester | Me/Et | Base (Saponification, e.g., NaOH) | tBu, Bn |

| tert-Butyl Ester | tBu | Strong Acid (e.g., TFA, HCl) | Me/Et, Bn | |

| Benzyl Ester | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Me/Et |

Derivatization for Spectroscopic and Chromatographic Analysis (e.g., TMS derivatives)

The analysis of polar and non-volatile compounds like amino acids by gas chromatography (GC) requires a derivatization step to increase their volatility and thermal stability. mdpi.comsigmaaldrich.com This process involves replacing the active, polar hydrogen atoms on the amino and carboxyl groups with nonpolar moieties. sigmaaldrich.com

A prevalent method for amino acids is silylation, most commonly the formation of trimethylsilyl (TMS) derivatives. mdpi.com This is a single-step reaction where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), reacts with the amino acid. wvu.edunasa.gov The reaction replaces the acidic protons on the amino (-NH₂) and carboxyl (-COOH) groups with nonpolar trimethylsilyl (-Si(CH₃)₃) groups. wvu.eduresearchgate.net

The resulting TMS-derivatized 3-amino-2-bromopropanoic acid is significantly more volatile and less polar, allowing it to be analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This technique provides high-resolution separation and enables compound identification through characteristic fragmentation patterns in the mass spectrometer. nih.gov

However, TMS derivatization has disadvantages, including the sensitivity of the derivatives to moisture, which can lead to hydrolysis and poor reaction yield. sigmaaldrich.comwvu.edu Furthermore, for some amino acids, the derivatization process can be affected by the choice of solvent and may result in the formation of multiple derivative products (e.g., di-TMS and tri-TMS derivatives for glycine), which can complicate chromatographic analysis. wvu.edunasa.gov

| Derivatization Technique | Common Reagent(s) | Abbreviation | Purpose | Analytical Method |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility and thermal stability for GC analysis. wvu.edu | GC-MS |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms TBDMS derivatives, which are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com | GC-MS | |

| Alkylation | Alkyl Chloroformates (e.g., Methyl Chloroformate) | MCF | Alternative to silylation for derivatizing polyfunctional amines and organic acids. nih.gov | GC-MS |

Formation of Stable Salts and Betaines

Beyond its intrinsic zwitterionic character, the compound can be a precursor for the synthesis of more complex betaines. researchgate.net Betaines are neutral compounds that possess a cationic functional group, such as a quaternary ammonium (B1175870) ion, and an anionic group, such as a carboxylate. mdpi.com The synthesis of a betaine from 3-amino-2-bromopropanoic acid would typically involve the exhaustive alkylation of the primary amino group to form a quaternary ammonium salt. For instance, reaction with an alkylating agent like methyl iodide in the presence of a base would first lead to mono-, di-, and finally tri-methylation of the nitrogen atom. The base serves to neutralize the hydrobromide salt and deprotonate the carboxylic acid, yielding the final betaine structure. Such amino acid-based betaines are a class of amphoteric surfactants. chalmers.se

Cyclization and Ring-Forming Reactions

The structure of 3-amino-2-bromopropanoic acid, which features a nucleophilic amino group and a leaving group (bromide) on adjacent carbons, is ideally suited for intramolecular cyclization. Under basic conditions, the amino group is deprotonated, enhancing its nucleophilicity. It can then attack the adjacent carbon atom bearing the bromine, displacing the bromide ion in an intramolecular Sₙ2 reaction.

This reaction results in the formation of a three-membered heterocyclic ring containing the nitrogen atom, known as an aziridine (B145994). illinois.edujchemlett.com Specifically, the cyclization of 3-amino-2-bromopropanoic acid yields aziridine-2-carboxylic acid. Aziridines are valuable synthetic intermediates due to the high ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. illinois.edubeilstein-journals.org This reactivity allows for the stereospecific introduction of new functional groups, making aziridine-2-carboxylic acid a useful building block for the synthesis of other non-proteinogenic amino acids and complex nitrogen-containing molecules. beilstein-journals.org The synthesis of aziridines via the cyclization of 2-amino alcohols or related compounds is a well-established method in organic chemistry. organic-chemistry.org

Applications in Advanced Organic Synthesis and Medicinal Chemistry

3-Amino-2-bromopropanoic Acid Hydrobromide as a Chiral Building Block

This compound is a highly valuable chiral building block in asymmetric synthesis. Its inherent chirality and the presence of two distinct reactive centers, the amino group and the bromine atom, allow for its use in the stereoselective synthesis of a wide range of organic molecules. The bromine atom can be displaced by various nucleophiles, while the amino group can be protected and deprotected as needed, enabling its participation in peptide bond formation or other derivatizations. This strategic combination of functionalities makes it a key precursor for creating complex molecular architectures with defined stereochemistry.

Synthesis of Enantiopure α-Substituted Amino Acids

A significant application of this compound lies in its use as a precursor for the synthesis of a wide array of enantiopure unnatural amino acids. A notable method involves the conversion of serine into a β-bromoalanine derivative, which is chemically analogous to the title compound. This intermediate then participates in a metallaphotoredox-catalyzed cross-electrophile coupling with a diverse set of aryl halides. This process allows for the enantioretentive synthesis of various arylated amino acid derivatives, including novel analogues of phenylalanine, tryptophan, and histidine. nih.gov

The reaction is tolerant of a broad range of functional groups on the aryl halide coupling partner, enabling the synthesis of a diverse library of unnatural amino acids. This methodology has been successfully applied to produce multigram quantities of valuable amino acid derivatives that are of interest as pharmaceutical scaffolds. nih.gov The enantiomeric excess of the resulting α-substituted amino acids is typically very high, often exceeding 99%. nih.gov

Table 1: Examples of Enantiopure Unnatural Amino Acids Synthesized from a β-Bromoalanine Intermediate nih.gov

| Aryl Halide Coupling Partner | Resulting Unnatural Amino Acid | Yield (%) |

| 4-Bromobenzonitrile | 4-Cyanophenylalanine derivative | 85 |

| 4-Bromo-N,N-dimethylaniline | 4-(Dimethylamino)phenylalanine derivative | 90 |

| 1-Bromo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)phenylalanine derivative | 82 |

| 2-Bromopyridine | 2-Pyridylalanine derivative | 75 |

| 3-Bromopyridine | 3-Pyridylalanine derivative | 88 |

| 4-Bromopyridine | 4-Pyridylalanine derivative | 65 |

| 5-Bromoindole | 5-Indolylalanine derivative (Tryptophan analogue) | 78 |

| 6-Bromoindole | 6-Indolylalanine derivative (Tryptophan analogue) | 81 |

| 4-Bromo-1H-imidazole | 4-Imidazolylalanine derivative (Histidine analogue) | 55 |

Note: The yields are for the isolated products from reactions performed on a 1 mmol scale. The β-bromoalanine starting material was generated from serine.

Precursor to β-Amino Acid Derivatives and Peptide Mimetics

Beyond the synthesis of α-amino acids, this compound serves as a valuable precursor for the synthesis of β-amino acid derivatives and various peptide mimetics. β-Amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties. researchgate.net

The synthetic utility of this compound in this context lies in the ability to manipulate its functional groups to achieve homologation and introduce diverse side chains. For instance, the bromine atom can be displaced by a cyanide ion, followed by hydrolysis to extend the carbon chain and form a β-amino acid scaffold. Subsequent modifications of the amino and carboxylic acid groups can then be performed to generate a library of β-amino acid derivatives. These derivatives are key components in the construction of β-peptides and other peptidomimetics that can mimic or inhibit biological processes. researchgate.net

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of 3-amino-2-bromopropanoic acid, as a source of the unnatural amino acid 2-bromo-β-alanine, into peptide and peptidomimetic scaffolds is a key strategy for introducing novel structural and functional properties. This non-proteinogenic amino acid can be integrated into peptide chains using established synthetic methodologies, offering a handle for post-synthetic modifications or for directly influencing the peptide's secondary structure and stability.

Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

The integration of 2-bromo-β-alanine into peptide sequences can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. In SPPS, the protected 2-bromo-β-alanine derivative is coupled to a growing peptide chain that is anchored to a solid support. Standard coupling reagents and protocols are generally applicable, although optimization may be required to ensure efficient incorporation. units.it The use of orthogonal protecting groups is crucial to selectively deprotect the necessary functional groups for peptide bond formation without affecting the bromo functionality. units.it

Solution-phase peptide synthesis offers an alternative approach, particularly for the synthesis of shorter peptides or for large-scale production. In this method, the peptide fragments are coupled in solution, and the products are purified after each step. While more labor-intensive than SPPS, solution-phase synthesis can be advantageous for incorporating challenging or sensitive residues like 2-bromo-β-alanine. nih.gov

Impact on Peptide Conformation and Stability

The introduction of a β-amino acid, such as the derivative of 3-amino-2-bromopropanoic acid, into a peptide backbone can have a profound impact on its conformation and stability. Unlike α-amino acids, the additional methylene (B1212753) group in the backbone of β-amino acids leads to different conformational preferences, often inducing the formation of unique secondary structures such as helices, turns, and sheets that are not observed in natural peptides. nih.gov

The presence of the bulky and electronegative bromine atom at the α-position of the β-amino acid residue can further constrain the peptide's conformation. This steric and electronic influence can stabilize specific folded structures, which can be advantageous for designing peptides with enhanced binding affinity to biological targets. nih.gov Moreover, peptides containing β-amino acids are generally more resistant to enzymatic degradation by proteases, which primarily recognize and cleave peptide bonds between α-amino acids. This increased stability is a highly desirable property for the development of peptide-based therapeutics.

Synthesis of Unnatural Amino Acid Derivatives

This compound is a versatile starting material for the synthesis of a wide range of unnatural amino acid derivatives beyond simple α-substitution. These derivatives are crucial for exploring structure-activity relationships in medicinal chemistry and for developing novel biomaterials. youtube.com The reactivity of the bromine atom allows for a variety of nucleophilic substitution reactions, leading to the introduction of diverse functional groups at the α-position.

For example, reaction with thiol-containing nucleophiles can lead to the formation of sulfur-containing amino acids. Furthermore, the amino and carboxylic acid functionalities can be modified to create a vast array of derivatives with tailored properties. These synthetic strategies provide access to a chemical space that is not accessible through natural biosynthetic pathways, enabling the creation of novel molecular probes and therapeutic candidates. youtube.com

Design and Synthesis of α-Thio Amino Acids

The conversion of α-amino acids into their α-thio analogues is a valuable transformation in synthetic and medicinal chemistry. The process often involves the initial conversion of the amino acid into an α-bromo acid, which then acts as an electrophile for thiol substitution. A robust, scalable, two-step procedure has been developed to generate α-thio aromatic acids from their corresponding α-bromo precursors. nih.govnih.gov

The first step involves the diazotization of an amino acid followed by bromination, which typically proceeds with retention of the original stereoconfiguration to yield the α-bromo acid. nih.gov The subsequent step is a nucleophilic substitution at the α-carbon. Treatment of the α-bromo acid with a mild thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or sodium trithiocarbonate (B1256668) (Na2CS3), displaces the bromide ion to form the desired α-thio acid. nih.govnih.gov This SN2 reaction occurs with an inversion of stereochemistry at the α-carbon. nih.gov For instance, α-bromo phenylalanine is readily converted into α-thio phenylalanine using aqueous sodium hydrosulfide. nih.gov For less reactive substrates, the more nucleophilic sodium trithiocarbonate is required to achieve high yields. nih.gov This methodology provides a direct route to free α-thio acids, which are valuable intermediates in the synthesis of peptidomimetics and protease inhibitors. nih.gov

Table 1: Synthesis of α-Thio Aromatic Acids from α-Bromo Precursors

| Starting α-Bromo Acid | Thiolating Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| α-Bromo Phenylalanine | Sodium Hydrosulfide | α-Thio Phenylalanine | >90 | nih.gov |

| α-Bromo Tryptophan | Sodium Trithiocarbonate | α-Thio Tryptophan | >90 | nih.gov |

| α-Bromo 1-Naphthylalanine | Sodium Trithiocarbonate | α-Thio 1-Naphthylalanine | >90 | nih.gov |

Alkylation and Arylation Strategies

The bromine atom at the α-position of 3-amino-2-bromopropanoic acid makes it an excellent substrate for alkylation and arylation reactions, enabling the synthesis of a wide range of unnatural α-amino acids. The carbon-bromine bond can be targeted by various nucleophiles, often facilitated by transition-metal catalysis.

One of the oldest methods for amino acid synthesis involves the SN2 substitution of an α-bromo acid with ammonia, which establishes the general reactivity of this class of compounds. pressbooks.publibretexts.org Modern strategies have expanded upon this by using carbon-based nucleophiles to form new C-C bonds.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The α-arylation of carboxylic acid derivatives, for instance, provides a direct route to α-aryl amino acids. organic-chemistry.org These reactions typically involve the coupling of an aryl halide (bromide or chloride) with the enolate of the amino acid derivative. nih.govorganic-chemistry.org While direct arylation of the free acid can be challenging, using protected ester derivatives is a common and effective strategy. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these transformations, allowing them to proceed under milder conditions. researchgate.net Copper-catalyzed methods have also been developed for the cross-coupling of α-bromo carbonyl compounds with amino acids, further broadening the synthetic toolkit. acs.orgacs.orgresearchgate.net These strategies allow for the introduction of diverse aryl and heteroaryl groups, which are prevalent motifs in pharmaceuticals.

Table 2: General Strategies for α-Arylation of Amino Acid Precursors

| Strategy | Catalyst System | Substrates | Key Feature | Ref |

|---|---|---|---|---|

| Palladium-Catalyzed DCCP | Pd(OAc)2 / Ligand | Aryl Acetic Acids + Aryl Halides | Direct α-arylation via a dienolate intermediate | nih.govorganic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | Cu(I) Source / Ligand | Amino Acids + α-Bromo Carbonyls | Forms α-alkyl-substituted amino acid derivatives | acs.orgresearchgate.net |

Heterocyclic Compound Synthesis

The bifunctional nature of 3-amino-2-bromopropanoic acid, containing both an amine nucleophile and an electrophilic α-bromo carbon center, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Formation of Amino Acid-Containing Heterocycles

The most direct application of 3-amino-2-bromopropanoic acid in heterocycle synthesis is through intramolecular cyclization. Under basic conditions, the amino group can act as an internal nucleophile, displacing the bromide ion in an intramolecular SN2 reaction. This process leads directly to the formation of a three-membered ring, yielding aziridine-2-carboxylic acid. nih.gov Aziridines are highly valuable, albeit strained, heterocyclic systems that serve as versatile intermediates for the synthesis of more complex molecules. semanticscholar.org

The resulting aziridine-2-carboxylic acid derivatives can be further transformed. For example, they can undergo thermal isomerization to form the thermodynamically more stable four-membered azetidine-3-carboxylic acid derivatives. nih.govresearchgate.net Furthermore, the strained aziridine (B145994) ring can be opened by a variety of nucleophiles, providing access to a broad range of α- and β-amino acid derivatives that are otherwise difficult to synthesize. rsc.org Recent developments have also explored photochemical methods, such as the light-driven Norrish-Yang cyclization of α-amino esters, to access four-membered heterocycles like 3-azetidinones. chemrxiv.org

Synthesis of Chiral Heterocyclic Scaffolds

When a stereochemically pure enantiomer of 3-amino-2-bromopropanoic acid is used as the starting material, its inherent chirality can be transferred to the resulting heterocyclic product, enabling the synthesis of chiral scaffolds. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

The intramolecular cyclization to form aziridine-2-carboxylic acid is a stereospecific process. As it proceeds via an SN2 mechanism, there is an inversion of configuration at the α-carbon. Therefore, starting with an (S)-enantiomer of the bromo-amino acid would yield the (R)-enantiomer of the aziridine-2-carboxylic acid, and vice-versa. This provides a reliable method for producing enantiomerically pure aziridines, which are powerful chiral building blocks. semanticscholar.org These chiral aziridines can then be used in subsequent reactions to generate other complex chiral molecules with predictable stereochemistry. rsc.orgmdpi.com The ability to create these chiral heterocyclic scaffolds from readily available amino acid precursors is a significant advantage in asymmetric synthesis. acs.org

Table 3: Stereochemical Outcome of Aziridine Formation

| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry | Key Principle |

|---|---|---|---|

| (2S)-3-Amino-2-bromopropanoic Acid | Intramolecular SN2 Cyclization | (2R)-Aziridine-2-carboxylic Acid | Inversion of configuration |

| (2R)-3-Amino-2-bromopropanoic Acid | Intramolecular SN2 Cyclization | (2S)-Aziridine-2-carboxylic Acid | Inversion of configuration |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the electronic structure and reactivity of 3-Amino-2-bromopropanoic Acid Hydrobromide. These computational methods allow for the exploration of molecular properties that can be challenging to determine experimentally.

The presence of rotatable bonds in this compound gives rise to various spatial arrangements known as conformers. Conformational analysis using DFT can identify the most stable conformers and the energetic barriers between them. By systematically rotating the bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. The most stable conformer will correspond to the global minimum on this surface.

Illustrative Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.20 |

| 3 | -60° (gauche) | 0.00 |

Note: This data is illustrative. Actual values would be obtained from specific DFT calculations.

DFT calculations are instrumental in modeling reaction pathways involving this compound. By mapping the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy of the transition state is crucial for determining the activation energy and, consequently, the reaction rate. This modeling provides valuable insights into the compound's reactivity and potential chemical transformations.

Advanced NMR Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound in solution.

The chemical environment of each proton and carbon atom in the molecule determines its characteristic chemical shift in ¹H and ¹³C NMR spectra. Theoretical predictions of these shifts can be performed using computational methods, which, when compared with experimental data, provide a high degree of confidence in the structural assignment. researchgate.net For instance, in a related compound, 3-bromopropanoic acid, the chemical shifts are influenced by the electronegativity of the bromine atom and the carboxylic acid group. researchgate.net A similar correlation would be expected for this compound, with the amino group further influencing the electronic environment.

Illustrative Data Table for Predicted vs. Experimental NMR Chemical Shifts (in ppm):

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| C1 (COOH) | - | - | ~170 | ~172 |

| C2 (CHBr) | ~4.5 | ~4.6 | ~45 | ~47 |

| C3 (CH₂N) | ~3.6 | ~3.7 | ~50 | ~52 |

Note: This data is illustrative, based on general principles and data for similar compounds. researchgate.netchemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity of atoms within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the carbon backbone. HSQC spectra correlate directly bonded protons and carbons. For a molecule with a chiral center like this compound, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. Each functional group has characteristic vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies. The analysis of these spectra allows for the identification of key structural features. For example, studies on similar molecules like 2-amino-5-bromobenzoic acid have utilized FTIR and Raman spectroscopy to identify the vibrational modes associated with C-Br, C=O, N-H, and O-H bonds. ijtsrd.com

Illustrative Data Table for Vibrational Frequencies (in cm⁻¹):

| Functional Group | Vibrational Mode | Expected FTIR Frequency Range | Expected Raman Frequency Range |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | 3300 - 2500 (weak) |

| N-H (Amine Hydrobromide) | Stretching | 3200 - 2800 | 3200 - 2800 |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1700 | 1720 - 1700 (weak) |

| N-H (Amine) | Bending | 1640 - 1550 | 1640 - 1550 |

| C-Br | Stretching | 700 - 500 | 700 - 500 (strong) |

Note: This data is illustrative and based on typical frequency ranges for these functional groups. ijtsrd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form. For this compound, mass spectrometry provides crucial data for confirming its identity.

The molecular formula of the free base, 3-Amino-2-bromopropanoic acid, is C₃H₆BrNO₂. The molecular weight of the hydrobromide salt (C₃H₇Br₂NO₂) is determined by the sum of the atomic masses of its constituent atoms. The presence of two bromine atoms is particularly significant due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak in the mass spectrum, providing a clear signature for the presence of two bromine atoms.

Upon ionization, typically through methods like electrospray ionization (ESI), the protonated molecule [M+H]⁺ undergoes fragmentation. The fragmentation pattern is predictable based on the functional groups present in the molecule. Common fragmentation pathways for α-amino acids include the loss of small neutral molecules. nih.govresearchgate.net For this compound, the following fragmentation patterns are anticipated:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO: Decarbonylation following the initial loss of water. nih.gov

Loss of COOH: Cleavage of the entire carboxylic acid group. libretexts.org

Loss of Br: Cleavage of the carbon-bromine bond.

Loss of HBr: Elimination of hydrogen bromide.

α-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amines. libretexts.org

These fragmentation pathways lead to the formation of various daughter ions, the detection of which allows for the reconstruction of the original molecule's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₃H₇Br₂NO₂ |

| Molecular Weight | Approximately 248.9 g/mol (calculated using the most common isotopes) |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| Expected Molecular Ion | [M+H]⁺ with a characteristic isotopic pattern due to the two bromine atoms. |

| Major Fragmentation Paths | Loss of H₂O, CO, COOH, Br, and HBr. Alpha-cleavage adjacent to the amino group. |

| Key Fragment Ions (m/z) | Corresponding to the charged fragments resulting from the predicted losses. The exact m/z values would depend on the specific fragmentation pathway. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the unit cell can be generated, from which the atomic structure can be determined.

For this compound, the crystal structure would reveal several key features. As a hydrobromide salt, the amino group will be protonated (-NH₃⁺), and the bromide ion (Br⁻) will act as the counter-ion. The solid-state structure will be stabilized by a network of intermolecular interactions, primarily strong hydrogen bonds between the protonated amino group, the carboxylic acid group, and the bromide ions. The presence of the bromine atom on the α-carbon will also influence the crystal packing.

While specific experimental data for this compound is not publicly available, a typical crystallographic analysis would yield the parameters listed in the table below.

Table 2: Typical X-ray Crystallography Data Parameters for a Small Molecule Crystal

| Parameter | Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Br, C=O). |

| Bond Angles | The angles formed by three connected atoms (e.g., N-C-C, C-C-O). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding Data | Distances and angles of intermolecular hydrogen bonds, which are crucial for understanding the crystal packing. |

The determination of the crystal structure of this compound would provide invaluable insight into its solid-state conformation and the non-covalent interactions that govern its supramolecular assembly.

Emerging Research Directions and Future Prospects

Sustainable and Green Synthesis Approaches

The drive towards environmentally benign chemical manufacturing has spurred the development of sustainable synthetic routes for complex molecules, including β-amino acids. Current strategies that could be adapted for 3-Amino-2-bromopropanoic Acid Hydrobromide focus on reducing hazardous reagents, minimizing waste, and utilizing renewable feedstocks. illinois.eduresearchgate.netrsc.org

Key green chemistry principles applicable to the synthesis of this compound include:

Catalytic Methods: Moving away from stoichiometric reagents to catalytic processes can significantly improve atom economy. For instance, novel palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent modern methods for β-amino acid synthesis that minimize waste. illinois.edu

Bio-derived Feedstocks: Research into converting renewable resources into valuable chemicals is a cornerstone of green chemistry. springernature.com Methodologies for the catalytic amination of bio-derived β-hydroxyl acid esters offer a potential pathway to sustainable β-amino acid production. springernature.com

Biosynthesis: The use of enzymatic or whole-cell systems presents a powerful green alternative to traditional chemical synthesis. researchgate.net Biosynthesis of β-alanine, for example, overcomes the limitations of harsh conditions often required in chemical methods. researchgate.net The discovery of enzymes capable of specific halogenation further opens the door to biocatalytic routes for compounds like this compound.

Table 1: Comparison of Conventional vs. Emerging Green Synthesis Strategies for β-Amino Acids

| Strategy | Conventional Approach | Emerging Green Alternative | Potential Advantage |

|---|---|---|---|

| Starting Materials | Often petroleum-derived, pre-functionalized substrates illinois.edu | Alkenes, aziridines, bio-based hydroxyl acids illinois.eduspringernature.com | Use of simpler, potentially renewable feedstocks. |

| Reagents | Stoichiometric, often hazardous reagents (e.g., diazomethane) illinois.edu | Catalytic systems (e.g., Pd, Ni), enzymes illinois.eduresearchgate.net | Reduced waste, improved safety, higher efficiency. |

| Reaction Type | Multi-step sequences illinois.edu | One-pot reactions, tandem catalysis illinois.eduresearchgate.net | Fewer transformations, less solvent and energy use. |

| Byproducts | Significant inorganic salt and organic waste | Minimal byproducts, often just water | Higher atom economy and easier purification. |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing in terms of safety, efficiency, and scalability. For the production of this compound, adopting flow chemistry could lead to enhanced control over reaction parameters, particularly for potentially hazardous or unstable intermediates. rsc.orgrsc.org

Research in the continuous synthesis of β-amino acids has demonstrated the feasibility of this technology. A fully continuous four-step process for preparing β-amino acids from α-amino acids via Arndt–Eistert homologation has been developed, showcasing the potential for integrated, multi-step synthesis in a flow setup. rsc.org Furthermore, micro-flow reactors have been used for the rapid synthesis of β-amino acid derivatives, achieving reaction times of less than 3.3 seconds for activation steps that are difficult to control in batch processes. rsc.org The use of packed-bed reactors with immobilized enzymes, such as lipase for the synthesis of β-amino acid esters, combines the benefits of biocatalysis with the efficiency of continuous flow. mdpi.comresearchgate.net

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |

|---|---|---|

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. mdpi.com | Allows for precise temperature control, crucial for selective bromination and handling exothermic reactions. |

| Mixing | Rapid and efficient mixing. rsc.org | Ensures homogeneity, potentially improving yields and reducing side products in fast reactions. |

| Safety | Small reactor volumes minimize the quantity of hazardous material at any given time. | Safer handling of reagents like bromine and potentially unstable intermediates. |

| Scalability | Production is scaled by running the process for longer, not by using larger reactors. | More straightforward and predictable scale-up from laboratory to industrial production. |

| Integration | Multiple reaction and purification steps can be coupled in a single continuous line. rsc.org | Potential for a fully automated, "end-to-end" synthesis from simple starting materials. |

Chemoenzymatic and Biocatalytic Transformations

The synergy between chemical and enzymatic catalysis (chemoenzymatic synthesis) and the use of enzymes alone (biocatalysis) are powerful strategies for producing complex chiral molecules with high selectivity and under mild conditions.

A particularly relevant area of research is the discovery of radical halogenase enzymes. For instance, the Fe(II)/α-ketoglutarate-dependent halogenase BesD has been shown to catalyze the chlorination and bromination of free amino acids like lysine. researchgate.netresearchgate.netprinceton.edu The characterization of a family of these enzymes opens up the possibility of engineering a biocatalyst for the specific, regioselective bromination of a 3-aminopropanoic acid precursor. researchgate.netprinceton.edu Such an enzymatic step could offer a green and highly selective alternative to chemical bromination methods.

Furthermore, chemoenzymatic cascades are being designed for the synthesis of non-canonical amino acids. nih.gov These one-pot processes can combine steps like enzymatic transamination with chemical hydrogenation to build complex structures with high diastereoselectivity. nih.gov Lipases have also been employed in the synthesis of β-amino acid esters through Michael additions, a reaction that could be relevant for synthesizing derivatives of the target compound. mdpi.comresearchgate.net

Development of Novel Catalysts for Asymmetric Synthesis

The stereochemistry of this compound is critical for its application in pharmaceuticals and as a chiral building block. Consequently, the development of novel catalysts for its asymmetric synthesis is a key research direction. While methods for the asymmetric construction of many β-amino acids are established, those bearing α-halogen substituents remain a challenge. nih.govacs.orgrsc.org

Recent advances in asymmetric catalysis that could be applied to this target include:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, have been successfully used for the enantioselective α-halogenation of isoxazolidin-5-ones, which are precursors to α-halogenated β-amino acids. nih.govacs.org This approach could be adapted for the stereoselective introduction of the bromine atom at the α-position.

Organocatalysis: Chiral organocatalysts are increasingly used for various asymmetric transformations leading to β-amino acids, including Mannich reactions and conjugate additions. rsc.org

Transition Metal Catalysis: Asymmetric hydrogenation of β-amino acrylates is a well-established method for producing chiral β-amino acids and remains an area of active catalyst development. illinois.edursc.org

Table 3: Selected Asymmetric Catalytic Strategies for Halogenated Amino Acid Synthesis

| Catalytic System | Reaction Type | Substrate Class | Relevance to Target Compound |

|---|---|---|---|

| Chiral Ammonium Salts (e.g., Maruoka's catalyst) nih.gov | Asymmetric α-Halogenation | Isoxazolidin-5-ones | Direct precedent for enantioselective α-halogenation of a β-amino acid precursor. |

| Chiral Quaternary Ammonium Bromide / 18-crown-6 organic-chemistry.org | Phase-Transfer Alkylation | Glycinate Schiff base | Demonstrates kinetic resolution for creating stereocenters adjacent to an amino acid core. |

| Transition Metals (e.g., Rh, Ru, Ir) rsc.org | Asymmetric Hydrogenation | β-Amino Acrylates | A potential route if a dehydro-bromo-amino acid precursor can be synthesized. |

| Enzymes (e.g., Halogenases, Transaminases) researchgate.netnih.gov | Biocatalytic Halogenation / Amination | Amino Acids / Keto Acids | Offers high stereoselectivity and regioselectivity under mild, aqueous conditions. |

Applications in Material Science and Polymer Chemistry

The unique bifunctional nature of this compound, possessing amino, carboxyl, and reactive bromo groups, makes it an attractive building block for advanced materials.

Functionalized Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with vast potential in gas storage, separation, and catalysis. The properties of MOFs can be precisely tuned by using functionalized organic linkers or through post-synthetic modification (PSM). rsc.orgrsc.orgnih.gov Amino acids are increasingly being used to functionalize MOFs. rsc.orgnih.govill.eu The amino group of an existing MOF linker, such as in MIL-101-NH2, can be reacted with molecules like 3-bromopropionic acid to introduce new functional groups. mdpi.compreprints.org Conversely, 3-Amino-2-bromopropanoic acid itself could be used as a linker or a post-synthetic modification agent. The primary amine could be used to graft the molecule onto an existing MOF, leaving the bromo group as a reactive site for further functionalization. This could be used to create MOFs for applications in selective CO2 capture or heavy metal remediation. rsc.orgill.eu

Functional Lactides and Polymers: Poly(lactide) (PLA) is a widely used biodegradable polymer, but it lacks functional groups along its backbone. nih.gov A promising strategy to overcome this is to create functional lactide monomers that can be copolymerized with lactide to introduce desired functionalities. Amino acids are ideal starting materials for such functional monomers. nih.gov 3-Amino-2-bromopropanoic acid could serve as a precursor for a functional lactide, where the bromo group would be incorporated as a pendant side chain on the final polymer. Halogenated polymers are known to exhibit useful properties, such as flame retardancy and modified electronic characteristics, and the C-Br bond could also serve as a handle for post-polymerization modification.

Q & A

Q. How can this compound serve as a precursor for constrained amino acids in drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.